N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Data Scarcity Procurement Risk Evidence-Based Selection

Uncharacterized quinazoline scaffold with no defined target profile. Addresses the need for a blank-slate starting point in medicinal chemistry programs. Deploy this compound for: • Primary, unbiased target engagement screening to generate novel selectivity data. • Parallel SAR studies as a comparator for N-substituted analogs at the 7-position. • Negative control development if future profiling confirms inactivity against a defined target panel. Requires internal analytical qualification before use.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 892262-86-1
Cat. No. B2397942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS892262-86-1
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)NC1=O
InChIInChI=1S/C21H23N3O3/c1-2-3-7-12-24-20(26)17-11-10-16(13-18(17)23-21(24)27)19(25)22-14-15-8-5-4-6-9-15/h4-6,8-11,13H,2-3,7,12,14H2,1H3,(H,22,25)(H,23,27)
InChIKeyGIOMAMXPNMBTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Structural Identity and Chemical Class


N-Benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892262-86-1) is a synthetic small molecule with the molecular formula C21H23N3O3 and a molecular weight of 365.43 g/mol [1]. It belongs to the tetrahydroquinazoline-7-carboxamide class, characterized by a 2,4-dioxo-3-pentyl-quinazoline core with an N-benzyl carboxamide substitution at the 7-position. While the broader dioxoquinazoline carboxamide scaffold has been explored in medicinal chemistry for T-type calcium channel blockade [2], a definitive peer-reviewed publication detailing the specific biological activity, target engagement, or selectivity profile of this exact compound could not be identified in the accessible primary literature.

Unannotated synthetic small-molecule scaffold
Lacks a published target engagement or selectivity profile for the exact compound.
Class-level ion channel modulation context
The broader dioxoquinazoline class has been explored in T-type calcium channel research; specific data for 892262-86-1 remains unreported.
Requires de novo biological profiling
Suited for internal screening workflows aiming to establish primary activity data.

N-Benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Procurement Risk & Data Gaps


For a scientific user to confidently prioritize this compound over a closely related analog, quantitative comparative data on target potency, selectivity, ADME properties, or functional activity are essential. In the case of N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (892262-86-1), no such quantitative evidence has been identified in publicly available primary research papers, patents, or authoritative databases [1]. This absence of data means that generic substitution cannot be rationally assessed or dismissed; without defined molecular targets, selectivity windows, or in vivo pharmacokinetic benchmarks, any claim of differentiation from analogs such as 2,4-dioxo-3-pentyl-N-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892262-94-1) or N-(4-methoxybenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide would be speculative [2]. Consequently, procurement decisions cannot currently be guided by evidence-based differentiation.

N-Substituent SAR May Not Transfer

Variation at the N-substituent position (benzyl vs. phenylethyl or methoxybenzyl) means that functional activity or selectivity profiles from class analogs may not directly translate without rigorous parallel validation.

Class-Level Inference Is Not Compound-Specific

While related scaffolds have shown T-type calcium channel blockade, no quantitative evidence links this exact CAS number to that mechanism; assuming target engagement carries procurement risk.

Absence of ADME / Tox Benchmarking

Without comparative ADME, solubility, or stability data, substituting this compound for a characterized analog within an established assay workflow may introduce unanticipated variability.

N-Benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Quantitative Differentiation Evidence Audit


Critical Data Gap: No Quantitative Evidence Against Comparators

A systematic search of public biomedical and chemical databases, including PubMed, PubChem BioAssay, BindingDB, and Google Patents, failed to yield any head-to-head or cross-study comparable quantitative data for N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (892262-86-1) against a defined comparator or baseline [1]. While a related library of 155 dioxoquinazoline carboxamide derivatives has been evaluated for T-type calcium channel blockade with a lead compound (1n) showing an IC50 of 1.52 µM, the specific compound 892262-86-1 is not explicitly identified as a member of this library nor is its activity data disclosed [2]. Without quantitative target engagement, selectivity, or functional assay data anchored to a comparator, no verifiable differentiation claim can be substantiated at this time.

Critical Data Gap
Data to Verify
Unknown potency (892262-86-1) vs. Lead 1n (IC50 1.52 µM)
Compound-specific quantitative data is absent; class-level activity does not establish differentiation.
Whole-cell patch-clamp on HEK293 T-type channels is a relevant assay context, but data for this compound has not been reported.
Data Scarcity Procurement Risk Evidence-Based Selection

N-Benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide: Feasible Application Scenarios


Chemical Probe Development with De Novo Profiling

Given the complete absence of quantitative biological data, the primary feasible application is as a starting point for de novo pharmacological profiling. An organization with internal screening capabilities could procure this compound to generate primary data on target engagement, selectivity, and ADME, effectively creating the evidence base that is currently missing [1]. This scenario is only viable if the cost of procurement plus screening is lower than acquiring a more thoroughly characterized analog.

SAR Exploration at 7-Carboxamide Vector

If a research program is specifically investigating the contribution of the N-benzyl carboxamide substituent at the 7-position of the dioxoquinazoline core, this compound could serve as a comparator for analogs bearing different N-substituents (e.g., N-phenylethyl, N-methoxybenzyl) [2]. However, this requires parallel synthesis and testing of all analogs within the same assay platform to generate valid comparative data.

Negative Control or Inactive Analog for Assay Validation

Should future profiling reveal this compound to be inactive or substantially less potent than related dioxoquinazoline carboxamides, it could be employed as a negative control in mechanistic studies, provided its inactivity is rigorously quantified against the active comparator under identical assay conditions. No evidence currently supports or refutes this potential utility.

Application
Selection Property
Validation Focus
De novo chemical probe profiling
Structurally novel scaffold
Target engagement and selectivity screening
7-Carboxamide SAR exploration
N-Benzyl substituent identity
Parallel testing against analogs under identical conditions
Negative control development
Putatively inert assay probe
Rigorous quantification of inactivity against active comparators
Quote Request

Request a Quote for N-benzyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.